Methyl 2-(2-methylpiperidin-3-yl)acetate;hydrochloride
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Overview
Description
Methyl 2-(2-methylpiperidin-3-yl)acetate;hydrochloride is a chemical compound with the molecular formula C8H16ClNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methylpiperidin-3-yl)acetate;hydrochloride typically involves the reaction of 2-methylpiperidine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methylpiperidin-3-yl)acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary amines.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl 2-(2-methylpiperidin-3-yl)acetate;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methylpiperidin-3-yl)acetate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, depending on the context. The compound’s effects are mediated through pathways involving neurotransmitters like dopamine and norepinephrine, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(piperidin-3-yl)acetate;hydrochloride
- Methyl 2-(piperidin-4-yl)acetate;hydrochloride
- (S)-Methyl 2-(piperidin-3-yl)acetate;hydrochloride
Uniqueness
Methyl 2-(2-methylpiperidin-3-yl)acetate;hydrochloride is unique due to the presence of a methyl group at the 2-position of the piperidine ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
183786-07-4 |
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Molecular Formula |
C9H18ClNO2 |
Molecular Weight |
207.70 g/mol |
IUPAC Name |
methyl 2-(2-methylpiperidin-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7-8(4-3-5-10-7)6-9(11)12-2;/h7-8,10H,3-6H2,1-2H3;1H |
InChI Key |
ZEYLFMVTMQTKCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1)CC(=O)OC.Cl |
Origin of Product |
United States |
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